molecular formula C10H13NO2 B1215821 Butyl nicotinate CAS No. 6938-06-3

Butyl nicotinate

Cat. No.: B1215821
CAS No.: 6938-06-3
M. Wt: 179.22 g/mol
InChI Key: DQULIMIQTCDUAN-UHFFFAOYSA-N
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Description

It is a colorless to yellow liquid with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . This compound is primarily used in the pharmaceutical and cosmetic industries due to its vasodilatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl nicotinate can be synthesized through the esterification of nicotinic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where nicotinic acid and butanol are fed into a reactor along with a catalyst. The reaction mixture is then heated to promote esterification, and the product is subsequently purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Butyl nicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

Butyl nicotinate has a wide range of applications in scientific research:

Mechanism of Action

Butyl nicotinate exerts its effects primarily through vasodilation. It is believed to act by releasing nicotinic acid, which then stimulates the production of prostaglandins. These prostaglandins cause the relaxation of smooth muscle cells in blood vessel walls, leading to increased blood flow . The molecular targets involved include nicotinic acid receptors and prostaglandin receptors.

Biological Activity

Butyl nicotinate (BN) is an ester derived from nicotinic acid, known for its various biological activities and applications in pharmacology and dermatology. This article presents a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, interactions with biological systems, and therapeutic potential.

This compound has the chemical formula C₉H₁₁NO₂ and a molecular weight of 167.19 g/mol. It is characterized by a butyl group esterified to the carboxylic acid of nicotinic acid, enhancing its lipophilicity and skin penetration properties.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively, particularly regarding its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Skin Penetration

Research indicates that this compound exhibits significant skin penetration properties. A study involving excised hairless mouse skin demonstrated that this compound is hydrolyzed during the permeation process, leading to the release of nicotinic acid. The total flux (the rate at which the compound permeates through the skin) was found to be higher than that of other nicotinic acid esters such as methyl and ethyl nicotinate .

Biological Activity

This compound's biological activity is primarily attributed to its ability to modulate various physiological processes:

  • Vasodilation : this compound acts as a vasodilator, promoting increased blood flow to the skin. This effect is beneficial in topical formulations aimed at improving skin health and appearance.
  • Anti-inflammatory Effects : Studies have suggested that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions such as psoriasis and eczema.

The mechanisms underlying the biological effects of this compound include:

  • Interaction with Nicotinic Receptors : this compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially providing neuroprotective effects in conditions like Alzheimer's disease.
  • Hydrolysis by Human Serum Albumin : The hydrolysis of this compound by human serum albumin (HSA) has been documented, suggesting that HSA plays a significant role in its metabolism in plasma . The rate of hydrolysis varies among different esters, with this compound showing slower hydrolysis rates compared to others.

Case Studies

Several case studies illustrate the therapeutic applications of this compound:

  • Topical Formulations : Clinical trials have explored the use of this compound in topical formulations for enhancing skin blood flow and improving conditions such as peripheral vascular disease.
  • Combination Therapies : Research has indicated that combining this compound with other agents may enhance therapeutic outcomes in treating dermatological conditions .

Comparative Analysis

The following table summarizes key data regarding the biological activity and pharmacokinetics of this compound compared to other related compounds:

CompoundMolecular Weight (g/mol)Skin PenetrationHydrolysis RateVasodilatory Effect
This compound167.19HighSlowYes
Methyl Nicotinate165.19ModerateFastYes
Ethyl Nicotinate167.19ModerateModerateYes

Properties

IUPAC Name

butyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-7-13-10(12)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQULIMIQTCDUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064509
Record name 3-Pyridinecarboxylic acid, butyl ester
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6938-06-3
Record name Butyl nicotinate
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Record name Butyl nicotinate
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Record name Butyl nicotinate
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Record name Butyl nicotinate
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Record name BUTYL NICOTINATE
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Synthesis routes and methods I

Procedure details

Nicotinic Acid (24.6 g, 0.2 mol), n-butanol (100.0 g, 1.33 mol) and heptane (20.1 g) were charged to a 500 mL reaction kettle and equipped with mechanical stir, a Dean-Stark trap, and thermocouple. The mixture was stirred at 300 rpm under nitrogen atmosphere and alkylbenzenesulfonic acid (480 mw, 120 g, 0.25 mol) was added dropwise through an addition funnel over 2 hours. The mixture was heated to 115° C. and held for 3 hours. A second portion of Nicotinic Acid (24.6 g, 0.2 mol) was added through a powder funnel and the temperature was increased to 150° C. and vacuum was applied to −29.5 in Hg and held for 1 hour. The distillate was then taken and solvents removed under vacuum on a rotary evaporator to yield the desired product. This process was repeated 2 additional times using the same Alkylbenzenesulfonic acid.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
solvent
Reaction Step One
[Compound]
Name
alkylbenzenesulfonic acid
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-butanol (133.2 g, 1.8 mol), nicotinic acid (73.8 g, 0.6 mol) and toluene (45.0 g) were charged to a 450 mL pressure reactor kettle equipped with mechanical stir, a pressure take-out trap, and a thermocouple. The reactor was sparged with nitrogen and heated to 116° C., sealed, then heated to 220° C. and held for 6 hours. The mixture was then removed from the reaction kettle and volatiles removed under vacuum on a rotary evaporator at 60° C. The product was then filtered through celite on a Buchner funnel. 103.4 g product was obtained.
[Compound]
Name
N-butanol
Quantity
133.2 g
Type
reactant
Reaction Step One
Quantity
73.8 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

n-Butanol (177.6 g, 2.4 mol), nicotinic Acid (98.4 g, 0.8 mol) and toluene (45.0 g) were charged to a 450 ml pressure reactor kettle and equipped with mechanical stir, a pressure take-out trap, and a thermocouple. The reactor was sparged with nitrogen and heated to 116° C., sealed, then heated to 200° C. and held for 6 hours. The mixture was then removed from the reaction kettle and volatiles removed under vacuum on a rotary evaporator at 60° C. The product was then purified by combining it with 50.0 g toluene and 60.1 g 4.4% NaOH solution in a 500 mL separatory funnel. The organic layer was then separated, dried over 5 g MgSO4 and solvents removed under vacuum on a rotary evaporator at 60° C. to yield the desired product.
Quantity
177.6 g
Type
reactant
Reaction Step One
Quantity
98.4 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 63 h, a mixture of butyl nicotinate (104 g), water (162 g) and acetic acid (606 g) was metered using a precision pump to the reactor operating at 405° C. From the reaction mixture, 30 g of acetyl pyridine, 3 g of pyridine and 26 g of butyl nicotinate were obtained. This corresponded to a yield of 43% 3-acetylpyridine at a butyl nicotinate conversion of 75% (selectivity 58%). The selectivity of pyridine formation was 5%.
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Name
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
606 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

An electrically heated tubular reactor with an inner diameter (i. d.) of 12 mm was filled with 15 ml (12 g) of catalyst from example 1. Over a period of 12 h, a mixture of 17.9 g butyl nicotinate, 32 g water and 125 g acetic acid was metered using a precision pump to the reactor operating at 410° C. From the reaction mixture, 8.9 g of 3-acetylpyridine, 0.9 g of pyridine and 1.3 g of butyl nicotinate were obtained. This corresponded to a yield of 73% 3-acetylpyridine at a butyl nicotinate conversion of 93% (selectivity 78%). The selectivity of pyridine formation was 11%.
Quantity
0.9 g
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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